molecular formula C18H22N6O2S B6542363 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine CAS No. 1021216-78-3

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

Cat. No. B6542363
CAS RN: 1021216-78-3
M. Wt: 386.5 g/mol
InChI Key: UNHAKKBULQMELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several interesting functional groups, including a triazolo[4,3-b]pyridazine ring and a piperazine ring substituted with a trimethylbenzenesulfonyl group. These groups are often found in biologically active compounds, so this compound could potentially have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic triazolo[4,3-b]pyridazine ring and the piperazine ring. These rings could potentially participate in pi stacking interactions and hydrogen bonding, which could influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the aromatic rings could contribute to its UV/Vis absorption properties, while the piperazine ring could influence its basicity .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,2,4-triazolo[4,3-b]pyridazine scaffold have shown potential as anticancer agents . They can effectively bind with c-Met kinase, a protein associated with cancer growth and metastasis . This suggests that these compounds could be potential anticancer agents.

Antimicrobial Activity

These compounds have also demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[4,3-b]pyridazine scaffold has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions.

Antioxidant Activity

These compounds have shown antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, suggesting potential health benefits.

Antiviral Activity

Compounds with this scaffold have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors have various applications in medicine, including the treatment of diseases like Alzheimer’s, hypertension, and some types of cancer.

Antitubercular Agents

The 1,2,4-triazolo[4,3-b]pyridazine scaffold has shown potential as an antitubercular agent . This suggests potential applications in the treatment of tuberculosis.

Energetic Materials

Compounds with a similar scaffold, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, have been used to synthesize energetic materials . These materials have various applications, including as explosives and propellants.

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological target. The aromatic rings and the piperazine could potentially interact with various biological targets through pi stacking interactions, hydrogen bonding, or ionic interactions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-13-10-15(3)16(11-14(13)2)27(25,26)23-8-6-22(7-9-23)18-5-4-17-20-19-12-24(17)21-18/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHAKKBULQMELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.